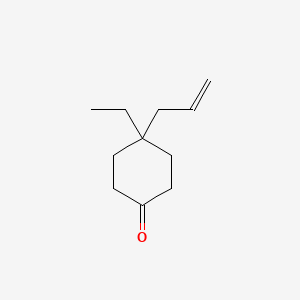

4-Allyl-4-ethylcyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4-ethyl-4-prop-2-enylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O/c1-3-7-11(4-2)8-5-10(12)6-9-11/h3H,1,4-9H2,2H3 |

InChI Key |

SVTBNNIJFWHKNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(=O)CC1)CC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Allyl 4 Ethylcyclohexanone

Retrosynthetic Analysis and Strategic Disconnections for the 4-Allyl-4-ethylcyclohexanone Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the quaternary center at the C4 position.

A primary disconnection strategy involves the sequential alkylation of a cyclohexanone (B45756) precursor. This approach identifies the allyl and ethyl groups as the final additions to the cyclohexanone ring. The key bond cleavages in a retrosynthetic sense are the C4-allyl and C4-ethyl bonds. This leads back to a 4-substituted cyclohexanone and ultimately to cyclohexanone itself.

Scheme 1: Retrosynthetic Analysis of this compound via Sequential Alkylation

An alternative strategy involves the disconnection of the cyclohexanone ring itself, suggesting a Michael addition-based approach. For instance, a disconnection across the C2-C3 and C5-C6 bonds could lead to a precursor amenable to a tandem Michael addition-cyclization sequence.

The choice of a specific retrosynthetic pathway will ultimately depend on the desired stereochemical outcome (racemic, enantiopure, or diastereomerically enriched) and the availability of suitable starting materials and reagents.

Enantioselective and Diastereoselective Synthetic Routes to this compound and its Stereoisomers

The presence of a quaternary stereocenter in this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of the substituents.

Asymmetric Alkylation Approaches to the Cyclohexanone Core

Asymmetric alkylation of a pre-existing cyclohexanone or a derivative is a direct approach to introduce the allyl and ethyl groups in a stereocontrolled manner. This can be achieved by employing chiral reagents or catalysts that differentiate between the two enantiotopic faces of the enolate intermediate.

One common strategy involves the use of a chiral auxiliary, a stereochemically pure molecule that is temporarily attached to the cyclohexanone, directs the stereochemical course of the alkylation, and is subsequently removed.

Chiral Auxiliary and Catalyst-Mediated Strategies for Stereocontrol

Chiral auxiliaries, such as those derived from amino acids or other natural products, can be used to form chiral enamines or imines with cyclohexanone. The steric bulk and electronic properties of the auxiliary then direct the incoming electrophile (e.g., an allyl or ethyl halide) to one face of the molecule, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched 4-substituted cyclohexanone.

Alternatively, chiral catalysts can be employed to achieve enantioselective alkylation. These catalysts, often based on transition metals complexed with chiral ligands or organocatalysts, create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

| Strategy | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | High diastereoselectivity, auxiliary can often be recovered. |

| Chiral Catalyst | A chiral substance that accelerates a chemical reaction without being consumed, creating a chiral environment. | High enantioselectivity, used in substoichiometric amounts. |

Stereocontrolled Functionalization of Precursor Molecules

An alternative to direct asymmetric alkylation is the stereocontrolled functionalization of a precursor molecule that already contains some of the desired stereochemical information. For instance, a starting material with a pre-existing stereocenter can be used to direct the formation of the new quaternary center. Diastereoselective reactions, such as Michael additions to chiral α,β-unsaturated ketones, can be employed to set the stereochemistry at the C4 position.

Catalytic Approaches to the Synthesis of this compound

Catalytic methods offer an efficient and atom-economical approach to the synthesis of this compound. Transition metal catalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon bonds.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed allylic alkylation)

Palladium-catalyzed allylic alkylation (also known as the Tsuji-Trost reaction) is a highly effective method for the formation of carbon-carbon bonds and is well-suited for the introduction of the allyl group at the C4 position of a cyclohexanone derivative. nih.govrsc.org This reaction typically involves the reaction of a nucleophile, such as a ketone enolate, with an allylic electrophile in the presence of a palladium catalyst. rsc.org

The catalytic cycle begins with the oxidative addition of a palladium(0) species to an allylic substrate (e.g., allyl carbonate or acetate) to form a π-allylpalladium(II) complex. The ketone enolate then attacks this complex, typically from the face opposite to the palladium, leading to the formation of the allylated product and regeneration of the palladium(0) catalyst. The use of chiral ligands on the palladium catalyst can render this process highly enantioselective. nih.gov

Table of Key Catalytic Approaches

| Catalytic Reaction | Metal Catalyst | Typical Substrates | Key Advantages |

| Allylic Alkylation | Palladium(0) | Ketone enolates, allylic carbonates/acetates | Mild reaction conditions, high functional group tolerance, potential for high stereocontrol. nih.govrsc.org |

The development of these advanced synthetic methodologies provides a powerful toolkit for the efficient and stereocontrolled synthesis of this compound and its analogs, paving the way for further exploration of their chemical and biological properties.

Organocatalytic Methodologies in Cyclohexanone Derivatization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for constructing complex molecular architectures. scispace.com The derivatization of cyclohexanones using organocatalysis often relies on enamine or iminium ion activation, enabling a range of stereoselective transformations. nih.govnih.gov

For the synthesis of this compound, a potential organocatalytic strategy involves the sequential asymmetric alkylation of cyclohexanone. A chiral amine catalyst, such as a proline derivative, could facilitate the enantioselective Michael addition of an ethyl group equivalent (e.g., nitroethane followed by reduction and further modification) to cyclohexenone. Subsequent enamine-catalyzed α-allylation would then furnish the desired product.

Another viable approach is the direct asymmetric α-functionalization of a pre-existing 4-ethylcyclohexanone (B1329521). Using a chiral primary amine catalyst, such as a cinchona alkaloid derivative, in combination with an appropriate allylating agent (e.g., an allyl halide or carbonate), could introduce the allyl group enantioselectively at the C4 position. The catalyst forms a chiral enamine intermediate with the ketone, which then directs the approach of the electrophile to a specific face, controlling the stereochemistry of the newly formed quaternary center. rsc.org The efficiency of such reactions is highly dependent on the catalyst structure, solvent, and reaction conditions.

Table 1: Representative Organocatalytic Allylation of a Substituted Cyclohexanone This table presents hypothetical data based on similar transformations reported in the literature.

| Catalyst | Allyl Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| (S)-Proline | Allyl Bromide | DMSO | 25 | 48 | 75 | 92 |

| Cinchonidine-derived thiourea | Allyl Carbonate | Toluene | 0 | 24 | 88 | 95 |

| Diphenylprolinol silyl (B83357) ether | Allyl Iodide | CH2Cl2 | -20 | 72 | 82 | >99 |

Biocatalytic Transformations for Asymmetric Synthesis

Biocatalysis offers unparalleled selectivity for the synthesis of chiral molecules under mild reaction conditions. nih.govresearchbib.comrsc.org Enzymes, such as lipases, esterases, and oxidoreductases, can be employed for kinetic resolutions or asymmetric desymmetrization reactions to produce enantiopure compounds. nih.govpsychosocial.com

In the context of this compound, a biocatalytic approach could involve the desymmetrization of a prochiral 4,4-disubstituted cyclohexanedione precursor. For instance, a cyclohexanone monooxygenase (CHMO) could selectively oxidize a related prochiral ketone, leading to a chiral lactone that serves as a precursor to the target molecule. doi.org

Alternatively, a highly enantioselective synthesis could be achieved through the enzymatic resolution of a racemic mixture of this compound. A lipase (B570770), such as Candida antarctica lipase B (CALB), could selectively catalyze the acylation or hydrolysis of one enantiomer, allowing for the separation of the unreacted, enantiopure ketone. researchgate.net The choice of enzyme and reaction medium is crucial for achieving high enantioselectivity and conversion. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use renewable resources. jocpr.comejcmpr.com

Solvent-Free and Environmentally Benign Reaction Conditions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. mostwiedzy.pl Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and simplified workup procedures. cmu.eduresearchgate.net The synthesis of this compound could potentially be achieved under solvent-free conditions, for example, by adsorbing the reactants onto a solid support like silica (B1680970) or montmorillonite (B579905) clay and heating. researchgate.netresearchgate.net An aldol (B89426) condensation to form a cyclohexenone precursor, for instance, can often be performed efficiently without a solvent. The use of aqueous media or bio-based solvents also represents a greener alternative to traditional organic solvents. academindex.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the final product. monash.edu Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate minimal waste. nih.govnih.gov

In synthesizing this compound, a Claisen rearrangement of an appropriate allyl vinyl ether precursor would exhibit 100% atom economy, as all atoms of the starting material are rearranged to form the product. jocpr.com In contrast, a Wittig reaction, if used in a synthetic sequence, would have a poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. Evaluating potential synthetic routes through the lens of atom economy allows for the selection of more sustainable and efficient pathways.

Table 2: Atom Economy Comparison for a Key C-C Bond Formation Step This table provides a theoretical comparison of different reaction types applicable to the synthesis.

| Reaction Type | Key Reactants | Key Byproducts | Theoretical Atom Economy (%) |

| Diels-Alder Cycloaddition | Diene + Dienophile | None | 100 |

| Claisen Rearrangement | Allyl vinyl ether | None | 100 |

| Michael Addition (Catalytic) | Enone + Nucleophile | None (in ideal case) | 100 |

| Grignard Reaction | Ketone + EtMgBr | Mg(OH)Br (after workup) | ~65% (varies with workup) |

| Wittig Reaction | Ketone + Ylide | Triphenylphosphine oxide | ~20% |

Microwave-Assisted Organic Synthesis (MAOS) and Flow Chemistry Protocols

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netnih.govorganic-chemistry.org The alkylation of ketones, a key step in the potential synthesis of this compound, has been shown to be significantly accelerated under microwave irradiation, often under solvent-free conditions. researchgate.net

Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety, and the potential for automated, scalable production. researchgate.netrsc.org A flow protocol for synthesizing this compound could involve pumping a solution of 4-ethylcyclohexanone and an allylating agent through a heated column packed with a solid-supported base or catalyst. flowchemistrysociety.comnih.gov This would allow for precise control over reaction parameters and could facilitate a safer, more efficient, and easily scalable synthesis. nih.gov

Total Synthesis Strategies Involving the Construction of this compound

While this compound is not a known natural product, its synthesis serves as an excellent model for the construction of challenging quaternary centers. A total synthesis strategy would likely commence from a simple, readily available cyclic precursor like cyclohexanone or 1,4-cyclohexanedione.

One plausible retrosynthetic approach would disconnect the molecule at the C4-allyl and C4-ethyl bonds. This leads to a strategy of sequential α-alkylation of cyclohexanone. However, controlling dialkylation at the same carbon and preventing over-alkylation can be challenging.

A more controlled strategy might involve:

Preparation of 4-ethylcyclohexanone: This can be achieved through a conjugate addition of an ethyl group (using an organocuprate) to cyclohexenone, followed by trapping the resulting enolate.

Introduction of the Allyl Group: The key step would be the α-allylation of 4-ethylcyclohexanone. To achieve this, the ketone would first be converted to its enolate or a corresponding enamine. The regioselectivity of enolate formation would need to be carefully controlled. Subsequent reaction with an allyl halide would then form the quaternary center. Asymmetric versions of this alkylation, using chiral auxiliaries or catalysts, would be necessary to obtain an enantiomerically enriched product.

An alternative approach could utilize a [4+2] cycloaddition (Diels-Alder reaction) to construct the cyclohexene (B86901) ring with the necessary substitution pattern already in place, followed by functional group manipulations to yield the target ketone. While more convergent, identifying suitable diene and dienophile precursors could be complex.

Chemical Reactivity and Mechanistic Investigations of 4 Allyl 4 Ethylcyclohexanone

Carbonyl Group Transformations of 4-Allyl-4-ethylcyclohexanone

The reactivity of the cyclohexanone (B45756) ring is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. The steric hindrance imposed by the C4-substituents plays a critical role in directing the outcomes of these transformations.

As a saturated ketone, this compound exclusively undergoes direct (1,2-) nucleophilic addition to the carbonyl carbon. The absence of an α,β-unsaturated system precludes the possibility of standard Michael-type (1,4-) conjugate additions. The trajectory of the incoming nucleophile is heavily influenced by the steric bulk at the C4 position and the conformation of the cyclohexanone ring.

Research has shown that reactions with organometallic reagents, such as Grignard and organolithium compounds, proceed to form tertiary alcohols. The stereochemical course of the reaction is governed by Felkin-Anh principles, as modified by the constraints of the cyclic system. Nucleophilic attack generally occurs from the axial face to avoid steric repulsion with the axial hydrogens at C2 and C6, leading to the formation of an equatorial alcohol. However, the large ethyl and allyl groups at C4 can slightly distort the ring, influencing the final diastereomeric ratio of the products.

| Nucleophilic Reagent | Product | Key Mechanistic Notes |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-4-allyl-4-ethylcyclohexan-1-ol | Forms a tertiary alcohol via 1,2-addition. The methyl group predominantly adds to yield an equatorial hydroxyl group. |

| n-Butyllithium (n-BuLi) | 1-Butyl-4-allyl-4-ethylcyclohexan-1-ol | A highly reactive organolithium reagent that adds irreversibly to the carbonyl. Stereochemical outcome favors the equatorial alcohol. |

| Sodium cyanide (NaCN) / H⁺ | 4-Allyl-4-ethyl-1-hydroxycyclohexane-1-carbonitrile | Formation of a cyanohydrin. The reaction is reversible and equilibrium-controlled. |

The carbonyl group of this compound can be readily reduced to a secondary alcohol or, under specific conditions, oxidized to form a lactone. The chemoselectivity of these reactions, particularly in the presence of the reactive allyl group, is a key consideration.

Reduction: Hydride-based reducing agents effectively convert the ketone to the corresponding secondary alcohol, 4-allyl-4-ethylcyclohexanol. The reaction produces a mixture of diastereomers (cis and trans isomers), where the newly formed hydroxyl group is either axial or equatorial. The ratio of these isomers is dependent on the steric bulk of the reducing agent. Smaller reagents like sodium borohydride (B1222165) (NaBH₄) favor axial attack to yield the equatorial alcohol, while bulkier reagents may show increased formation of the axial alcohol. Catalytic hydrogenation (H₂/Catalyst) is less chemoselective, as it can simultaneously reduce both the ketone and the C=C double bond of the allyl group, leading to 4-ethyl-4-propylcyclohexanol.

Oxidation: The Baeyer-Villiger oxidation offers a pathway to expand the ring by inserting an oxygen atom adjacent to the carbonyl group. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a seven-membered ring lactone (an oxepan-2-one derivative). Due to the symmetry of the substrate relative to the α-carbons (C2 and C6 are equivalent), only one of the two adjacent secondary carbons can migrate. This migration leads to the formation of 5-allyl-5-ethyloxepan-2-one.

| Reagent(s) | Transformation | Product(s) | Selectivity Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Reduction | 4-Allyl-4-ethylcyclohexanol | Chemoselective for the ketone. Produces a diastereomeric mixture of alcohols, favoring the equatorial-OH isomer. |

| Lithium aluminum hydride (LiAlH₄) | Reduction | 4-Allyl-4-ethylcyclohexanol | More reactive than NaBH₄ but still highly chemoselective for the ketone over the isolated alkene. |

| H₂, Palladium on Carbon (Pd/C) | Reduction | 4-Ethyl-4-propylcyclohexanol | Non-chemoselective; reduces both the ketone and the allyl double bond under standard conditions. |

| m-CPBA | Baeyer-Villiger Oxidation | 5-Allyl-5-ethyloxepan-2-one | Regioselective insertion of an oxygen atom between the carbonyl carbon and an adjacent α-carbon. |

The presence of protons on the α-carbons (C2 and C6) allows for the formation of an enol or enolate intermediate. Due to the C₂ symmetry of the molecule with respect to the carbonyl group, deprotonation at either C2 or C6 yields the same enolate. The formation of this nucleophilic intermediate is a cornerstone of its functionalization at the α-position.

Under kinetically controlled conditions, using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, the enolate is generated cleanly and irreversibly. This enolate can then be trapped by various electrophiles in subsequent alkylation, acylation, or aldol (B89426) reactions. For instance, reaction of the pre-formed lithium enolate with an alkyl halide such as methyl iodide introduces a methyl group at the C2 position. The stereochemical outcome of this alkylation is influenced by the enolate geometry and the approach of the electrophile, which typically occurs from the less hindered face of the ring.

| Step 1: Reagent (Base) | Step 2: Reagent (Electrophile) | Product | Reaction Type |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 2-Methyl-4-allyl-4-ethylcyclohexanone | α-Alkylation |

| Lithium diisopropylamide (LDA) | Benzaldehyde (PhCHO) | 2-(Hydroxy(phenyl)methyl)-4-allyl-4-ethylcyclohexanone | Aldol Addition |

| Lithium diisopropylamide (LDA) | Trimethylsilyl (B98337) chloride (TMSCl) | (4-Allyl-4-ethylcyclohex-1-en-1-yl)oxy(trimethyl)silane | Silyl (B83357) Enol Ether Formation |

Reactions Involving the Allyl Moiety of this compound

The terminal alkene of the allyl group serves as a second site of reactivity, behaving as a nucleophile in the presence of strong electrophiles. These reactions proceed independently of the ketone under appropriate conditions, allowing for selective modification of the side chain.

The double bond of the allyl group undergoes characteristic electrophilic addition reactions. The regioselectivity of these additions is dictated by Markovnikov's rule, where the electrophile adds to the terminal carbon (CH₂) to generate the more stable secondary carbocation intermediate at the internal carbon (CH).

Hydrohalogenation: Addition of HBr proceeds via a secondary carbocation to yield 4-(2-bromopropyl)-4-ethylcyclohexanone.

Hydration: Acid-catalyzed hydration yields the Markovnikov alcohol, 4-ethyl-4-(2-hydroxypropyl)cyclohexanone. For a cleaner reaction that avoids potential rearrangements, oxymercuration-demercuration can be employed.

Hydroboration-Oxidation: This two-step sequence provides complementary, anti-Markovnikov regioselectivity. Reaction with borane (B79455) (BH₃) followed by oxidative workup with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) yields the terminal primary alcohol, 4-ethyl-4-(3-hydroxypropyl)cyclohexanone.

Halogenation: The addition of bromine (Br₂) proceeds through a cyclic bromonium ion intermediate, followed by anti-attack of the bromide ion, to give 4-(2,3-dibromopropyl)-4-ethylcyclohexanone.

| Reagent(s) | Product | Regioselectivity |

|---|---|---|

| HBr | 4-(2-Bromopropyl)-4-ethylcyclohexanone | Markovnikov |

| 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 4-Ethyl-4-(2-hydroxypropyl)cyclohexanone | Markovnikov |

| 1. BH₃·THF; 2. H₂O₂, NaOH | 4-Ethyl-4-(3-hydroxypropyl)cyclohexanone | Anti-Markovnikov |

| Br₂ in CCl₄ | 4-(2,3-Dibromopropyl)-4-ethylcyclohexanone | N/A (adds across both carbons) |

The alkene of the allyl group can function as a dienophile in [4+2] cycloaddition reactions. In a Diels-Alder reaction with a conjugated diene, such as 1,3-butadiene (B125203), a new six-membered ring is formed. The reaction of this compound with 1,3-butadiene produces a spirocyclic adduct where the C4 carbon of the cyclohexanone ring is shared with the newly formed cyclohexene (B86901) ring. The product is systematically named 4-ethyl-4-(cyclohex-3-en-1-yl)cyclohexan-1-one. As an unactivated, monosubstituted alkene, the allyl group is a relatively poor dienophile, and these reactions often require elevated temperatures or Lewis acid catalysis to achieve reasonable yields and reaction rates.

| Diene | Conditions | Product | Reaction Type |

|---|---|---|---|

| 1,3-Butadiene | High Temperature (e.g., >150 °C), Sealed Tube | 4-Ethyl-4-(cyclohex-3-en-1-yl)cyclohexan-1-one | [4+2] Cycloaddition |

| Cyclopentadiene | Moderate Temperature | 4-Ethyl-4-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)cyclohexan-1-one | [4+2] Cycloaddition |

Olefin Metathesis and Cross-Coupling Strategies

The allyl group in this compound presents a versatile handle for various carbon-carbon bond-forming reactions, particularly through olefin metathesis and cross-coupling strategies. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Olefin Metathesis:

Olefin metathesis is a powerful reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum. tcichemicals.com For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) are theoretically plausible transformations, offering pathways to new cyclic and acyclic structures, respectively. nih.gov

Ring-Closing Metathesis (RCM): While this compound itself is not a diene and thus cannot undergo intramolecular RCM, its derivatives, appropriately functionalized with a second olefinic moiety, could be employed in RCM to construct bicyclic or spirocyclic systems. The efficiency of such reactions would depend on the nature of the catalyst and the length and flexibility of the tether connecting the two alkene functionalities. Modern ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are known for their high functional group tolerance and activity, making them suitable for complex substrates. sigmaaldrich.com

Cross-Metathesis (CM): The allyl group of this compound can participate in intermolecular cross-metathesis with other olefins. raineslab.com This strategy allows for the elongation and functionalization of the allyl side chain. The choice of the coupling partner is crucial for achieving high selectivity and yield. Electron-deficient olefins often serve as good partners in CM reactions. The reaction can be influenced by the steric and electronic properties of the substrates and the catalyst used. raineslab.com For instance, coupling with a simple alkene like ethylene (B1197577) (ethenolysis) could, in principle, lead to the formation of a vinyl-substituted cyclohexanone, though such reactions can be challenging to control.

A summary of potential olefin metathesis reactions involving derivatives of this compound is presented below:

| Reaction Type | Reactant(s) | Catalyst Example | Potential Product(s) |

| RCM | Diene-functionalized this compound | Grubbs' 2nd Gen. Catalyst | Spirocyclic or Bicyclic Ketones |

| CM | This compound + Partner Olefin | Hoveyda-Grubbs' Catalyst | Functionalized Alkenyl Cyclohexanones |

Cross-Coupling Strategies:

The allyl group can also be activated for various transition-metal-catalyzed cross-coupling reactions, which are pivotal for forming C-C, C-N, and C-O bonds. sigmaaldrich.combeilstein-journals.org

Allyl-Allyl Cross-Coupling: This reaction provides a direct method for constructing 1,5-dienes, which are common motifs in natural products. rsc.org The coupling of an allylic electrophile with an allylic nucleophile, often catalyzed by palladium or nickel complexes, can be highly regio- and stereoselective. nih.govorganic-chemistry.org For this compound, this could involve its conversion to an allylic electrophile (e.g., an allylic halide or carbonate) or an allylic nucleophile (e.g., an allylboronate or allylzinc reagent) followed by coupling with a suitable partner. organic-chemistry.org The regioselectivity (branched vs. linear product) is often controlled by the choice of ligands on the metal catalyst. nih.gov

Suzuki-Miyaura Coupling: If converted to an allylboronic ester, the allyl group of this compound could participate in Suzuki-Miyaura coupling with aryl, vinyl, or alkyl halides. This reaction is known for its mild conditions and broad substrate scope. sigmaaldrich.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While the allyl group itself is not a typical substrate, its modification could lead to precursors for Heck-type reactions.

The table below outlines some potential cross-coupling reactions for functionalized this compound:

| Coupling Reaction | Functionalized Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

| Allyl-Allyl | Allylic carbonate derivative | Allylboronate | Pd(0) with phosphine (B1218219) ligand | 1,5-Diene |

| Suzuki-Miyaura | Allylboronic ester derivative | Aryl bromide | Pd(OAc)₂ with SPhos | Aryl-substituted alkene |

| Negishi | Allylzinc halide derivative | Alkyl iodide | Pd(PPh₃)₄ | Alkylated alkene |

Hydrofunctionalization and Halogenation Reactions

The reactivity of the allyl group's carbon-carbon double bond in this compound allows for a variety of addition reactions, including hydrofunctionalization and halogenation. These transformations introduce new functional groups, significantly expanding the synthetic utility of the parent molecule.

Hydrofunctionalization:

Hydrofunctionalization involves the addition of an H-X molecule (where X is a heteroatom) across the double bond.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of alkenes. Treatment of this compound with a borane reagent (e.g., borane-tetrahydrofuran (B86392) complex or 9-borabicyclo[3.3.1]nonane), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol, 3-(4-ethyl-1-oxocyclohexyl)propan-1-ol. The regioselectivity is driven by steric factors, with the boron atom adding to the less substituted carbon of the allyl group.

Oxymercuration-Demercuration: This reaction sequence provides a method for the Markovnikov hydration of the alkene. Reaction with mercury(II) acetate (B1210297) in aqueous tetrahydrofuran, followed by reduction with sodium borohydride, would yield the secondary alcohol, 1-(4-ethyl-1-oxocyclohexyl)propan-2-ol.

Hydroamination: The addition of an N-H bond across the double bond can be achieved using various transition metal catalysts. This reaction can provide access to primary or secondary amines, depending on the reaction conditions and the amine source used.

Halogenation:

The addition of halogens (Cl₂, Br₂, I₂) or hydrohalic acids (HCl, HBr, HI) to the allyl group is a fundamental transformation.

Addition of Halogens: The reaction of this compound with bromine (Br₂) or chlorine (Cl₂) would lead to the formation of the corresponding dihalogenated derivative, 4-(2,3-dihalopropyl)-4-ethylcyclohexanone. This reaction typically proceeds through a cyclic halonium ion intermediate.

Addition of Hydrohalic Acids: The addition of HBr or HCl to the allyl group would follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon of the double bond. This would result in the formation of 4-(2-halopropyl)-4-ethylcyclohexanone. In the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product, 4-(3-bromopropyl)-4-ethylcyclohexanone.

The following table summarizes these functionalization reactions:

| Reaction Type | Reagent(s) | Product | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(4-Ethyl-1-oxocyclohexyl)propan-1-ol | Anti-Markovnikov |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O; 2. NaBH₄ | 1-(4-Ethyl-1-oxocyclohexyl)propan-2-ol | Markovnikov |

| Halogenation | Br₂ in CCl₄ | 4-(2,3-Dibromopropyl)-4-ethylcyclohexanone | N/A |

| Hydrohalogenation | HBr (no peroxides) | 4-(2-Bromopropyl)-4-ethylcyclohexanone | Markovnikov |

| Hydrohalogenation | HBr (with peroxides) | 4-(3-Bromopropyl)-4-ethylcyclohexanone | Anti-Markovnikov |

Reactions Involving the Ethyl Moiety of this compound

The ethyl group of this compound, composed of unactivated sp³ C-H bonds, presents a significant challenge for selective functionalization. However, advances in transition-metal-catalyzed C-H activation offer potential pathways for its modification. rutgers.edusigmaaldrich.com These reactions are of great interest as they allow for the direct conversion of ubiquitous C-H bonds into more complex functional groups, streamlining synthetic routes. iupac.orgresearchgate.net

The development of catalysts that can selectively target a specific C-H bond in the presence of other reactive sites, such as the ketone and the allyl group, is a key area of research. rutgers.edu Directed C-H activation, where a functional group within the molecule coordinates to the metal catalyst and directs it to a nearby C-H bond, is a powerful strategy. iupac.org In the case of this compound, the ketone's carbonyl group could potentially serve as a directing group, although this is often less effective for activating distal sp³ C-H bonds compared to other directing groups.

Hypothetical functionalization reactions of the ethyl group could include:

Oxidation: Selective oxidation of the methylene (B1212753) (CH₂) or methyl (CH₃) group of the ethyl moiety to an alcohol, ketone, or carboxylic acid would be a valuable transformation. This might be achievable using strong oxidizing agents or, more selectively, with biocatalysts or specific transition metal catalysts.

Halogenation: Radical halogenation could introduce a halogen atom onto the ethyl group, though this process typically lacks high selectivity between the primary and secondary positions and may also compete with reactions at the allyl group.

Nitrene or Carbene Insertion: Metal-catalyzed insertion of a nitrene or carbene into a C-H bond of the ethyl group could lead to the formation of new C-N or C-C bonds, respectively.

The feasibility and selectivity of these reactions on this compound would require dedicated experimental investigation. The presence of the allyl group and the ketone carbonyl adds complexity, as these groups could also interact with the catalysts or reagents.

| Reaction Type | Potential Reagent(s)/Catalyst | Potential Product | Challenges |

| Oxidation | Transition metal catalyst + Oxidant | Hydroxylated or carbonylated ethyl group | Selectivity over allyl group and other positions |

| Halogenation | NBS, light/radical initiator | Halogenated ethyl group | Lack of regioselectivity, side reactions |

| C-N Bond Formation | Diazo compound + Rh(II) catalyst | Amino-functionalized ethyl group | Catalyst inhibition, competing reactions |

Acid-Base Chemistry and Tautomerism Studies of this compound

The chemical properties of this compound are significantly influenced by its acid-base characteristics, particularly the acidity of the α-hydrogens and the resulting keto-enol tautomerism. masterorganicchemistry.com

Acid-Base Chemistry:

The hydrogens on the carbon atoms adjacent to the carbonyl group (the α-carbons) are weakly acidic (pKa ~19-20 in DMSO). Deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide (LDA)) generates an enolate ion. This enolate is a key nucleophilic intermediate in many reactions, including alkylations, aldol condensations, and halogenations. masterorganicchemistry.com

The presence of the 4-allyl and 4-ethyl substituents means that there are two distinct α-carbons (C2 and C6), which are chemically equivalent in a symmetrical environment. Deprotonation can occur at either of these positions. The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom.

Tautomerism:

Like most ketones, this compound exists in equilibrium with its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a corresponding shift of the C=O double bond to a C=C double bond. masterorganicchemistry.com

Keto Form ⇌ Enol Form

For this compound, the formation of the enol can occur towards either C2 or C6, but due to the symmetry, these lead to the same enol product: 4-allyl-4-ethylcyclohex-1-en-1-ol. The equilibrium generally lies heavily on the side of the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. However, the concentration of the enol, though small, is crucial for certain reactions, such as acid-catalyzed halogenation. pressbooks.pub

The position of the keto-enol equilibrium can be influenced by several factors:

Solvent: Polar, protic solvents can stabilize the enol form through hydrogen bonding.

Acid/Base Catalysis: Both acids and bases can catalyze the interconversion between the keto and enol forms, increasing the rate at which equilibrium is reached. masterorganicchemistry.com

Substitution: The substitution pattern can affect the stability of the enol's double bond.

The enol form is an electron-rich alkene and can act as a nucleophile in reactions such as halogenation and the acid-catalyzed aldol reaction. masterorganicchemistry.com

| Property | Description | Key Intermediate/Species | Significance |

| α-Acidity | Weakly acidic protons on C2 and C6 | Enolate ion | Formation of a key nucleophile for C-C bond formation |

| Keto-Enol Tautomerism | Equilibrium between ketone and enol forms | Enol (4-allyl-4-ethylcyclohex-1-en-1-ol) | Nucleophilic intermediate in acid-catalyzed reactions |

Mechanistic Elucidation of Key Transformations via Isotopic Labeling and Trapping Experiments

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling their outcomes and optimizing conditions. Isotopic labeling and trapping experiments are powerful tools for this purpose. nih.govmarquette.edu

Isotopic Labeling:

By strategically replacing atoms with their heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁶O with ¹⁸O), one can trace the fate of specific atoms throughout a reaction.

Deuterium (B1214612) Labeling in Enol/Enolate Chemistry: To study the mechanism of enolization or enolate formation, the α-protons of this compound can be replaced with deuterium by treating the ketone with a deuterated acid (D₃O⁺) or base in a deuterated solvent (e.g., NaOD in D₂O). pressbooks.pub The rate of deuterium incorporation can provide information about the kinetics of enolization. Subsequent reactions of the deuterated ketone can reveal whether the α-position is involved in the rate-determining step. For example, in the acid-catalyzed bromination, the rate of halogenation is often found to be identical to the rate of acid-catalyzed deuterium exchange, providing strong evidence that enol formation is the rate-limiting step. pressbooks.pub

¹³C Labeling in Rearrangements: In a potential Claisen rearrangement of an enol ether derivative of this compound, labeling the carbons of the allyl group with ¹³C would unequivocally prove the wiley-vch.dewiley-vch.de-sigmatropic nature of the shift. For instance, labeling the γ-carbon of the allyl group would show that this specific carbon forms the new bond to the α-carbon of the original ketone system, confirming the inversion of the allyl group.

Trapping Experiments:

Trapping experiments are designed to capture and identify transient or unstable intermediates, thereby providing evidence for their existence on the reaction pathway.

Trapping Enol Intermediates: The enol form of this compound, while present in low concentration at equilibrium, can be "trapped." For example, in the presence of a strong electrophile that reacts quickly with the enol, the product of this trapping reaction can be isolated. A common method is to generate the silyl enol ether by reacting the ketone with a silylating agent (e.g., trimethylsilyl chloride) and a base. The isolation of the silyl enol ether serves as indirect proof of the enolate/enol intermediate.

Trapping Carbocation Intermediates: In acid-catalyzed reactions, such as a potential pinacol-type rearrangement of a diol derivative, carbocation intermediates may be formed. msu.edu These could potentially be trapped by nucleophilic solvents or added nucleophiles, leading to side products that can help elucidate the reaction mechanism.

The following table illustrates how these techniques could be applied to study reactions of this compound:

| Reaction Studied | Mechanistic Question | Experimental Technique | Expected Outcome/Information Gained |

| Acid-Catalyzed Halogenation | Is enol formation rate-limiting? | Deuterium labeling at the α-position | Rate of halogenation equals rate of D-incorporation |

| Ireland-Claisen Rearrangement | Does the allyl group invert? | ¹³C labeling of the allyl group | Position of the ¹³C label in the product confirms the wiley-vch.dewiley-vch.de-shift |

| Enolization | What is the structure of the enol? | Trapping with a silylating agent | Isolation and characterization of the silyl enol ether |

| Allyl-Allyl Coupling | What is the mechanism of reductive elimination? | Isotope labeling of coupling partners | Analysis of isotopic distribution in the product can support a specific pathway organic-chemistry.org |

Derivatization Strategies and Analogue Synthesis Based on 4 Allyl 4 Ethylcyclohexanone

Synthesis of Structurally Modified Cyclohexanone (B45756) Analogues from 4-Allyl-4-ethylcyclohexanone

Modification of the core carbocyclic ring allows for the generation of novel scaffolds with altered sizes, embedded heteroatoms, or more complex polycyclic systems.

The six-membered cyclohexanone ring can be expanded to seven-membered rings (cycloheptanones) or contracted to five-membered rings (cyclopentane derivatives), transformations that significantly alter the conformational and electronic properties of the molecule.

Ring Expansion: A classic method for one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. msu.edu This process typically involves converting the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization to generate a carbocation that rearranges. For a 4,4-disubstituted cyclohexanone, this would lead to a 4,4-disubstituted cycloheptanone. Another powerful technique is the reaction with diazoalkanes, which can directly insert a carbon atom into the ring to form the homologous ketone. core.ac.uk Research on various cycloalkanones has shown that this method can be rendered catalytic and asymmetric, providing access to chiral, α-substituted cycloalkanones. core.ac.uk

| Ring Expansion Methodology | Typical Reagents | Intermediate(s) | Product Type | Reference |

| Tiffeneau-Demjanov Rearrangement | 1. HCN/KCN 2. LiAlH₄ or H₂/catalyst 3. NaNO₂, HCl | Cyanohydrin, β-Amino alcohol | Homologous cycloheptanone | msu.edu |

| Diazoalkane Insertion | CH₂N₂ or TMSCHN₂, Lewis Acid (e.g., Sc(OTf)₃) | Diazoalkane adduct | Homologous cycloheptanone | core.ac.uk |

| Base-Promoted C-C Cleavage | Cs₂CO₃, Alkyne | Acenaphthenone-alkyne adduct | Fused cycloheptanone | sioc-journal.cn |

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halocycloalkanones to produce carboxylic acid derivatives. This would first require selective α-halogenation of the this compound, followed by treatment with a base. A more direct oxidative rearrangement involves treating the cyclohexanone with thallium(III) nitrate (B79036) (TTN), which can lead to the formation of alkylcyclopentanecarboxylic acids. researchgate.net Studies on 3- and 4-alkylcyclohexanones have shown this reaction proceeds in good yields and with a high degree of stereoselectivity. researchgate.net

Introducing heteroatoms such as oxygen or nitrogen into the cyclohexanone ring transforms the carbocycle into a heterocycle, opening up new avenues for structural diversity and biological activity.

Oxygen Insertion (Baeyer-Villiger Oxidation): The Baeyer-Villiger oxidation is a prime reaction for converting cyclic ketones into lactones (cyclic esters). This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. For an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The reaction can be performed using biocatalysts, such as engineered E. coli cells that overexpress cyclohexanone monooxygenase, which often provides high yields and excellent enantioselectivities for various 4-mono- and 4,4-disubstituted cyclohexanones. researchgate.net

Nitrogen Insertion (Schmidt Reaction): The Schmidt reaction allows for the conversion of ketones into lactams (cyclic amides) by treatment with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. The reaction on 4-ethylcyclohexanone (B1329521) has been shown to produce 5-ethylcaprolactam, demonstrating the feasibility of inserting a nitrogen atom adjacent to the carbonyl group. google.com This creates a seven-membered heterocyclic ring system.

| Heteroatom Insertion Reaction | Reagents | Product Type | Key Feature | Reference |

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid; or Whole-cell biocatalyst | ε-Lactone | Converts ketone to ester; can be highly enantioselective | researchgate.net |

| Schmidt Reaction | HN₃ or NaN₃, H₂SO₄ | ε-Lactam | Converts ketone to amide; ring expansion to aza-cycle | google.com |

The reactivity of the enolate forms of this compound can be harnessed to construct more intricate polycyclic systems.

Spirocycles: Spirocyclic compounds, where two rings share a single atom, can be synthesized through intramolecular alkylation reactions. For instance, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of substrates like α-(ortho-iodophenyl)-β-oxo allyl esters can generate α-allylated ketones with a quaternary stereocenter. acs.orgresearchgate.net A subsequent intramolecular Heck reaction can then form the spirocyclic core. acs.org This strategy allows for the construction of optically active spirocycles. acs.orgresearchgate.net

Fused Rings: Fused-ring systems are commonly built using annulation reactions. For example, intramolecular cyclization of epoxyallylsilanes, which can be derived from α,β-unsaturated ketones, is a powerful strategy for carbocyclic annulation. arkat-usa.org This methodology has been used to prepare cis-fused bicyclic systems containing five-, six-, or seven-membered rings fused to a methylenecyclohexanol core. arkat-usa.org Another approach involves the reaction of ketone enolates with vinyl sulfoxides to construct bicyclo[n.2.0]alkan-1-ol systems. acs.org

Functionalization of Allylic and Ethyl Substituents for Diverse Scaffolds

The allyl and ethyl groups at the C4 position offer distinct opportunities for chemical modification to introduce new functional groups and extend the molecular scaffold.

The allyl group is a highly versatile functional handle due to the reactivity of its double bond and the allylic C-H bonds. wikipedia.org

Oxidative Cleavage: Ozonolysis or Lemieux-Johnson oxidation (OsO₄/NaIO₄) can cleave the double bond to yield an aldehyde, which can be further oxidized to a carboxylic acid or reduced to an alcohol.

Hydroboration-Oxidation: This two-step reaction converts the allyl group into a primary alcohol (3-hydroxypropyl group) with anti-Markovnikov selectivity. A study involving a related bicyclic system demonstrated the smooth transformation of an allyl side chain into a methyl propionate (B1217596) chain via a sequence of hydroboration, oxidation, and esterification. cdnsciencepub.com

Palladium-Catalyzed Functionalization: The Tsuji-Trost reaction and related palladium-catalyzed allylic substitutions allow the allyl group to act as an electrophile, enabling the introduction of a wide range of carbon and heteroatom nucleophiles. wikipedia.org Furthermore, palladium-catalyzed reactions can convert allylic alcohols (derived from the starting allyl group) into functionalized allylsilanes or allylboronates under mild, neutral conditions. organic-chemistry.org

| Allyl Group Transformation | Reagents/Reaction | Resulting Functionality | Reference |

| Oxidative Cleavage | 1. O₃ 2. Me₂S or Zn/H₂O | Aldehyde (-CH₂CHO) | beilstein-journals.org |

| Hydroboration-Oxidation | 1. BH₃·THF or Sia₂BH 2. H₂O₂, NaOH | Primary Alcohol (-CH₂CH₂CH₂OH) | cdnsciencepub.com |

| Epoxidation | m-CPBA | Epoxide (Oxirane) | wikipedia.org |

| Wacker-type Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone (-CH₂COCH₃) | wikipedia.org |

| Allylic C-H Functionalization | Group 9 Cp* catalysts, Nucleophile | Substituted Allyl Group | rsc.org |

The ethyl group, being a saturated alkyl chain, is significantly less reactive than the allyl group. Its functionalization typically requires harsher conditions or advanced catalytic methods targeting C-H bond activation. Direct, selective derivatization of the ethyl group in the presence of the more reactive allyl and ketone functionalities represents a substantial synthetic challenge. Most synthetic strategies would prioritize transformations of the ketone or allyl group. Advanced methods involving directed C-H activation could potentially be employed, but these are highly substrate-specific and not commonly reported for simple ethyl-substituted cycloalkanes. Therefore, derivatization at this position is often accomplished by incorporating the desired functionality before the formation of the quaternary center.

Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Units

The bifunctional nature of this compound, possessing both a polymerizable allyl group and a reactive ketone moiety, makes it a candidate for the synthesis of complex polymeric architectures. The allyl group provides a pathway for chain formation, while the cyclohexanone ring can be retained as a bulky, functional pendant group along the polymer backbone.

As a monomer, this compound belongs to the class of allyl compounds (CH₂=CH-CH₂R). The polymerization of allyl monomers is often challenging compared to vinyl monomers like styrenes or acrylates. This is primarily due to "degradative chain transfer," a process where a hydrogen atom is abstracted from the methylene (B1212753) group adjacent to the double bond, forming a stable, resonance-stabilized allyl radical. nih.govfrontiersin.org This stable radical is less reactive and less likely to propagate the polymer chain, often resulting in the formation of only low molecular weight oligomers. d-nb.info

However, several strategies have been developed to overcome these limitations:

Radical-Mediated [3+2] Cyclization: Under specific photoinitiated conditions, allyl radicals can engage in a [3+2] cyclization reaction with another monomer molecule, enabling a chain-growth process that bypasses the limitations of degradative chain transfer. nih.govfrontiersin.org

Coordination-Insertion Polymerization: Palladium or nickel catalysts can facilitate the copolymerization of allyl monomers with other monomers like ethylene (B1197577). d-nb.info This method has been shown to successfully incorporate various polar allyl monomers into polymer chains, although incorporation rates can be low. d-nb.info Recent studies on diallyl ether have shown that enhanced 2,1-insertion can overcome previous limitations, even enabling homopolymerization. d-nb.info

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization offers a controlled radical polymerization method. By carefully selecting the chain transfer agent, it is possible to synthesize well-defined polymers from monomers containing less reactive double bonds, such as the pendent alkene groups in divinyl monomers. nih.gov

The polymerization of this compound would likely face the typical challenges of allyl monomers. However, its participation in copolymerizations or specialized homopolymerization techniques could yield polymers with unique properties conferred by the bulky, polar 4-ethylcyclohexanone pendant group.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Catalyst/Initiator System | Potential Outcome | Key Considerations |

|---|---|---|---|

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Likely low molecular weight oligomers due to degradative chain transfer. | Low efficiency and difficulty in achieving high polymers. |

| Coordination Copolymerization | Palladium or Nickel complexes (e.g., with phosphinesulfonato ligands) | Copolymer with monomers like ethylene. | Incorporation rate of the allyl monomer may be limited. d-nb.info |

| Photoinitiated Radical Polymerization | Thioxanthone-based photoinitiators | Potential for higher molecular weight polymers via [3+2] cyclization. | Requires specific reaction conditions and photoinitiators. nih.govfrontiersin.org |

Polymers derived from this compound would inherently be functionalized, bearing both a ketone and an unreacted double bond (in the case of copolymerization where the allyl group is preserved) or a saturated backbone with pendant ketone rings. These functional groups serve as handles for extensive post-polymerization modification.

Modification of the Pendant Allyl Group: In copolymers where the allyl functionality is preserved, the pendent double bond is a versatile site for further reactions. Thiol-ene "click" chemistry, for example, allows for the efficient and specific attachment of thiol-containing molecules under mild UV irradiation. mdpi.comrsc.org This method has been used to create functionalized hydrogels from allyl-cellulose. rsc.org Another approach is the iodo-ene reaction, which can be used to attach perfluoroalkyl chains or other moieties to the polymer backbone. researchgate.net

Modification of the Pendant Ketone Group: The cyclohexanone ring offers a different set of chemical possibilities. The ketone can be converted into an imine or an enamine, which are key intermediates in organic synthesis. researchgate.net It can also undergo aldol (B89426) condensation reactions, allowing for the grafting of other polymer chains or functional molecules. ncert.nic.in Furthermore, reduction of the ketone to a hydroxyl group would introduce hydrogen-bonding capabilities, altering the polymer's physical properties such as solubility and thermal behavior.

The synthesis of degradable polymers is another area of interest. While the backbone of an allyl polymer is typically stable, monomers containing specific functional groups like cyclic ketene (B1206846) hemiacetals can be copolymerized to introduce degradable linkages. rsc.orgnih.gov By analogy, copolymerizing this compound with such monomers could produce functional materials that are also chemically recyclable.

Design and Synthesis of Advanced Ligands and Catalysts Derived from this compound

The molecular scaffold of this compound provides a versatile platform for the design of novel chiral ligands and catalysts. The combination of a prochiral cyclohexanone ring, an ethyl group, and a reactive allyl group allows for multiple derivatization pathways to create sterically and electronically diverse structures.

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. sigmaaldrich.comresearchgate.net Ligands derived from cyclic ketones have proven effective in various asymmetric transformations.

Potential Ligand Synthesis Strategies:

Schiff Base (Imine) Ligands: The ketone functionality can be readily condensed with chiral primary amines (e.g., derived from amino acids) to form chiral Schiff base ligands. These P,N- or N,N-type ligands are valuable in metal-catalyzed reactions. sci-hub.se For instance, chiral Schiff bases complexed with titanium have been used for the asymmetric silylcyanation of aldehydes. sci-hub.se The ethyl and allyl groups at the C4 position would provide steric bulk that could influence the chiral environment around the metal center, potentially enhancing enantioselectivity.

Phosphinooxazoline (PHOX) Analogues: The phosphinooxazoline (PHOX) ligand class is highly effective in palladium-catalyzed asymmetric allylic alkylation. nih.gov While synthetically more demanding, it is conceivable to transform the ketone of this compound into a chiral amino alcohol, which could serve as a precursor for an oxazoline (B21484) ring. The allyl group could be subsequently modified into a phosphine-containing moiety, yielding a novel PHOX-type ligand. The stereochemistry would be dictated by the initial asymmetric reduction of the ketone.

Diels-Alder and Aldol-Derived Ligands: The allyl group can act as a dienophile in Diels-Alder reactions, or the ketone can participate in asymmetric aldol reactions catalyzed by proline or its derivatives. researchgate.net These reactions could be used to build more complex, rigid, and chiral polycyclic structures, which could then be further elaborated into bidentate or tridentate ligands.

Catalyst Design:

Beyond serving as a ligand scaffold, derivatives of this compound could function as organocatalysts. For example, condensation with chiral amines can yield enamines in situ, which are key intermediates in asymmetric organocatalysis for reactions like the α-alkylation of ketones. researchgate.net The inherent structure of the starting material would pre-install substituents that influence the stereochemical outcome of the catalyzed reaction.

Table 2: Potential Ligand and Catalyst Classes from this compound

| Compound Class | Functional Group Targeted | Potential Reaction | Metal Complex/Application |

|---|---|---|---|

| Schiff Base Ligands | Ketone | Condensation with chiral amines | Ti, Cu, Pd complexes for cyanations, additions. sci-hub.se |

| Chiral Diol/Amino Alcohol Ligands | Ketone | Asymmetric reduction or reductive amination | Rh, Ru complexes for asymmetric hydrogenation. |

| PHOX-type Ligands | Ketone and Allyl Group | Multi-step synthesis involving oxazoline formation and phosphination | Pd complexes for asymmetric allylic alkylation. nih.gov |

Advanced Analytical and Spectroscopic Methodologies for Investigating 4 Allyl 4 Ethylcyclohexanone Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

High-resolution spectroscopy is indispensable for the detailed characterization of the complex derivatives of 4-allyl-4-ethylcyclohexanone. These techniques offer precise information on connectivity, stereochemistry, and functional group characteristics.

Multidimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons and for determining the stereochemistry and conformational preferences of this compound derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the covalent framework of the molecule.

For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are critical. These experiments measure through-space interactions between protons, providing information about their spatial proximity. This data is essential for determining the relative configuration of stereocenters and for analyzing the conformational equilibrium of the cyclohexanone (B45756) ring, such as the preference for axial or equatorial orientations of the allyl and ethyl groups. acs.org The analysis of vicinal proton-proton coupling constants (³JHH) also provides valuable information about dihedral angles, further aiding in conformational assessment. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~212 |

| CH₂ (allyl) | ~2.3 | ~42 |

| CH (allyl) | ~5.7 | ~135 |

| =CH₂ (allyl) | ~5.0 | ~118 |

| CH₂ (ethyl) | ~1.5 | ~29 |

| CH₃ (ethyl) | ~0.9 | ~8 |

| Cyclohexyl CH₂ | 1.8 - 2.5 | 30 - 40 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Advanced mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of this compound derivatives with high accuracy. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides exact mass measurements, allowing for the confident determination of molecular formulas. mdpi.comacs.org

Tandem mass spectrometry (MS/MS) is particularly useful for differentiating between isomers. mdpi.comnih.gov By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is generated, which can serve as a fingerprint for a specific isomer. This is especially valuable in distinguishing constitutional isomers and, in some cases, even stereoisomers. The study of fragmentation pathways can also provide insights into the structure of the molecule and help in the identification of unknown reaction intermediates formed during the synthesis or derivatization of this compound. mdpi.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives. researchgate.netsemanticscholar.org The characteristic stretching frequency of the carbonyl group (C=O) in the cyclohexanone ring typically appears in the region of 1700-1725 cm⁻¹ in the IR spectrum. nih.govthermofisher.com The presence of the allyl group is indicated by C=C stretching and C-H bending vibrations.

These techniques are also sensitive to the conformational state of the molecule. acs.org For instance, the position and shape of certain vibrational bands can be influenced by the axial or equatorial orientation of substituents on the cyclohexane (B81311) ring. By comparing experimental spectra with theoretical calculations, it is possible to gain insights into the preferred conformations and the energetic differences between them. acs.org This information can be used to understand how structural modifications influence the stereochemical outcome of reactions.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1715 |

| C=C (allyl) | Stretch | 1640 |

| =C-H (allyl) | Bend (out-of-plane) | 910, 990 |

| C-H (sp³) | Stretch | 2850-3000 |

Chiroptical Methods for Stereochemical Analysis of Enantiopure Derivatives

For chiral derivatives of this compound, chiroptical methods are essential for determining the absolute configuration and enantiomeric purity. These techniques rely on the differential interaction of chiral molecules with polarized light. pageplace.de

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. The carbonyl group of the cyclohexanone ring acts as a chromophore, and its CD signal can be used to determine the absolute configuration of the stereocenters in the molecule. The sign and magnitude of the Cotton effect in the CD spectrum are related to the stereochemistry of the molecule according to empirical rules, such as the Octant Rule for ketones. science.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is sensitive to the stereochemistry of chiral molecules. The ORD curve of a chiral ketone, such as a derivative of this compound, will exhibit a Cotton effect in the region of the carbonyl n→π* transition. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule. While CD spectroscopy has largely replaced ORD for routine stereochemical analysis due to its simpler interpretation, ORD can still provide valuable complementary information.

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives and Complexes

X-ray single-crystal diffraction (XRSCD) stands as the definitive method for the unambiguous determination of a molecule's absolute configuration. encyclopedia.pub This powerful technique provides precise information on the spatial arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and molecular conformation. encyclopedia.pub For chiral molecules like the enantiomers of this compound, establishing the absolute configuration is crucial.

However, direct crystallographic analysis requires the target compound to form high-quality single crystals, which is not always feasible, especially for oils or viscous liquids. encyclopedia.pub In such cases, a common strategy is to prepare crystalline derivatives. encyclopedia.pub By reacting the non-crystalline compound with a suitable chiral or achiral reagent, a new, solid derivative can be generated that is amenable to crystallization and X-ray analysis. encyclopedia.pubull.es For instance, if the absolute configuration of a precursor alcohol used in the synthesis of this compound is known, the configuration of the final product can be inferred through internal comparison, as X-ray analysis reveals the relative configurations of all stereocenters in the molecule. thieme-connect.de

The determination of the absolute structure is often validated using the Flack parameter. encyclopedia.pub A Flack parameter value close to zero, with a small standard uncertainty, indicates that the assigned absolute configuration is correct. encyclopedia.pub In one study concerning a related α-allylated ketone with a quaternary stereocenter, the absolute configuration was confirmed as (S) through X-ray structure analysis of a subsequent crystalline product, which reported a Flack parameter of -0.05(3). nih.gov

Chromatographic Methods for Reaction Monitoring, Purity Assessment, and Enantiomeric Excess Determination

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. nih.gov In the context of this compound synthesis and analysis, chromatographic methods are vital for tracking the conversion of reactants to products, evaluating the purity of the isolated compound, and quantifying the distribution of stereoisomers. nih.govwho.int

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds in complex mixtures. scioninstruments.cometamu.edu In a typical GC-MS analysis, the sample is first vaporized and carried by an inert gas through a capillary column. scioninstruments.cometamu.edu The components of the mixture are separated based on their differing affinities for the column's stationary phase and their boiling points. etamu.edu As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. scioninstruments.cometamu.edu The mass analyzer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net

This method is extensively used for:

Reaction Monitoring: Aliquots can be taken from a reaction mixture at various time points to track the disappearance of starting materials and the appearance of this compound and any byproducts. liverpool.ac.uk

Purity Assessment: GC-MS can detect and help identify trace impurities in the final product.

Identification of Volatile Components: It provides structural information on all volatile species present in the reaction mixture. scioninstruments.com

| Parameter | Description | Application in this compound Analysis |

|---|---|---|

| Principle | Separation of volatile compounds based on boiling point and polarity, followed by detection and identification based on mass-to-charge ratio. etamu.edu | Separates this compound from reactants, solvents, and byproducts. |

| Mobile Phase | An inert carrier gas, typically Helium or Nitrogen. etamu.edu | Transports the vaporized sample through the GC column. |

| Stationary Phase | A high-boiling-point liquid coated on the inside of a capillary column (e.g., polysiloxane). etamu.eduresearchgate.net | Interacts with mixture components to effect separation. |

| Detector | Mass Spectrometer (MS). scioninstruments.com | Provides mass data for structural elucidation and identification of eluting compounds. |

| Key Output | Total Ion Chromatogram (TIC) showing retention times and mass spectra for each peak. researchgate.net | Allows for qualitative and quantitative analysis of the reaction mixture. |

The quantification of enantiomers is critical in asymmetric synthesis, and High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. chromatographyonline.comrsc.org To separate enantiomers, which have identical physical properties in a non-chiral environment, a chiral environment must be introduced into the chromatographic system. chromatographyonline.com This is most commonly achieved by using a chiral stationary phase (CSP). chromatographyonline.com

A CSP is composed of a single enantiomer of a chiral selector molecule that is immobilized on a solid support (e.g., silica (B1680970) gel). chromatographyonline.com As the racemic mixture of this compound passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different energies and stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. chromatographyonline.com The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess (ee). nih.gov While HPLC is common, other techniques like gas-liquid chromatography (GLC) using a chiral phase can also be employed to determine enantiopurity. nih.gov

| Chiral Stationary Phase (CSP) Type | Common Selector Examples | Primary Interaction Mechanism |

|---|---|---|

| Polysaccharide Derivatives | Cellulose or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). researchgate.net | Hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions within the chiral grooves of the polysaccharide structure. |

| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π donor-acceptor interactions, hydrogen bonding, and dipole stacking. |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Complex formation involving multiple interaction points including hydrogen bonding, ionic, and steric interactions. |

| Cyclodextrin-based | β-Cyclodextrin, γ-Cyclodextrin | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. |

In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. In-situ spectroscopy allows for the real-time monitoring of a reaction as it occurs, without the need to withdraw and quench samples. core.ac.uk This provides a dynamic view of the concentration of reactants, intermediates, and products over time.

For reactions involving this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy are particularly powerful. core.ac.uk By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the infrared spectrum of the mixture can be continuously recorded. For example, in a reaction forming a ketone, the growth of the characteristic carbonyl (C=O) stretching band (typically around 1715 cm⁻¹) can be monitored to track product formation. core.ac.uk Simultaneously, the disappearance of vibrational bands unique to the reactants provides information on their consumption rate. core.ac.uk This data allows for the generation of concentration-time profiles, which are essential for elucidating reaction kinetics and identifying potential reaction intermediates. core.ac.uk Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used for in-situ monitoring, particularly when phosphorous-containing ligands are involved in catalytic cycles. caltech.edu

| Time (minutes) | Reactant A Peak Intensity (arbitrary units) | Product (this compound) Peak Intensity (arbitrary units) | Reaction Progress |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 10 | 0.75 | 0.25 | 25% |

| 30 | 0.40 | 0.60 | 60% |

| 60 | 0.15 | 0.85 | 85% |

| 120 | <0.05 | >0.95 | >95% |

Computational and Theoretical Chemistry Studies on 4 Allyl 4 Ethylcyclohexanone

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the intricate details of molecular structure and electronic properties. These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, offer a microscopic view of 4-allyl-4-ethylcyclohexanone.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a principal method for investigating the ground state geometries and electronic characteristics of organic molecules like this compound due to its balance of computational cost and accuracy. mdpi.comect-journal.kz DFT calculations are instrumental in optimizing molecular structures, predicting vibrational frequencies, and determining electronic properties such as orbital energies and charge distributions. ect-journal.kzaps.orgnih.gov

Modern DFT approaches, often incorporating dispersion corrections (like DFT-D3), are particularly adept at modeling systems where non-covalent interactions are significant. ect-journal.kz For substituted cyclohexanones, DFT methods can accurately predict the relative stabilities of different conformers and the geometric parameters of the ground state. rsc.org The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP and PBE0 often employed in conjunction with Pople-style or Dunning-style basis sets. mdpi.comnih.gov These calculations provide insights into how the allyl and ethyl substituents influence the electronic structure of the cyclohexanone (B45756) ring. thieme-connect.com

Table 1: Common DFT Functionals and Basis Sets in Organic Molecule Studies

| Category | Examples | Typical Application |

|---|---|---|

| Hybrid Functionals | B3LYP, PBE0, M06-2X | Geometries, energies, electronic properties of organic compounds. nih.gov |

| GGA Functionals | PBE, BLYP | Often used for solid-state systems, can be less accurate for molecular energies. aps.org |

| Pople Basis Sets | 6-31G(d), 6-311+G(d,p) | Standard for geometry optimizations and frequency calculations. mdpi.com |

| Dunning Basis Sets | cc-pVDZ, aug-cc-pVTZ | Used for high-accuracy energy calculations. nih.gov |

| Dispersion Corrections | DFT-D3, DFT-D4 | Essential for systems with significant van der Waals interactions. ect-journal.kz |

Ab Initio Methods for High-Accuracy Calculations

For achieving higher accuracy, particularly for energy calculations, ab initio methods are employed. mpg.de These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the direct solution of the Schrödinger equation without empirical parameterization. nih.govmpg.de While computationally more demanding than DFT, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" for computational chemistry, providing benchmark-quality data for smaller molecules. mpg.de

In the context of this compound, high-accuracy ab initio calculations can be used to validate the results from DFT methods and to provide more precise energy differences between conformers. rsc.org These calculations are particularly valuable for studying reaction mechanisms and transition states where a highly accurate description of the potential energy surface is required. uomustansiriyah.edu.iq

Conformational Analysis and Energy Landscapes of this compound

The cyclohexanone ring is not planar and can adopt several conformations, with the chair and boat forms being the most significant. byjus.com The presence of substituents dramatically influences the stability of these conformations.

Chair and Boat Conformations and Interconversion Barriers

The chair conformation is generally the most stable for a cyclohexane (B81311) ring as it minimizes both angle strain and torsional strain. libretexts.orgupenn.edu The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgyoutube.com The twist-boat conformation represents a local energy minimum that is more stable than the true boat form. byjus.comupenn.edu

The energy barrier for the interconversion between chair forms (ring flip) proceeds through higher-energy intermediates like the half-chair and twist-boat conformations. libretexts.org For substituted cyclohexanones, the energy landscape becomes more complex, with different chair conformations having non-equivalent energies.

Influence of Substituents on Conformational Preferences

The allyl and ethyl groups at the C4 position of this compound significantly impact its conformational equilibrium. In a chair conformation, substituents can occupy either an axial or an equatorial position. Generally, bulkier groups prefer the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain.